molecular formula C11H22O2Si B8356938 (1S,4R)-4-(tert-butyldimethylsilanyloxy)cyclopent-2-enol CAS No. 81939-24-4

(1S,4R)-4-(tert-butyldimethylsilanyloxy)cyclopent-2-enol

Cat. No. B8356938
CAS RN: 81939-24-4
M. Wt: 214.38 g/mol
InChI Key: VRSPJPYUHXNQHT-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04132726

Procedure details

Two hundred milligrams (0.78 mmol) of 3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene was dissolved in 1.0 milliliter of a methanol solution of 1 normal barium hydroxide, after which the resulting solution was heated under reflux for 15 minutes in an atmosphere of nitrogen. The methanol was then distilled off under reduced pressure, after which ethanol was added to precipitate a solid, which was filtered off. Ehtanol was then distilled off from the filtrate, after which the concentrated residue was extracted with ether after addition of water thereto. The resulting organic layer was then thoroughly washed in water, dried with anhydrous sodium sulfate and thereafter concentrated to obtain a crude product. The so obtained product was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1) to obtain 75 milligrams (0.35 mmol, 45%) of 3-t-butyldimethylsiloxy-5-hydroxycyclopent-1-ene.
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Smiles
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes in an atmosphere of nitrogen
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The methanol was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
after which ethanol was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
Ehtanol was then distilled off from the filtrate
EXTRACTION
Type
EXTRACTION
Details
after which the concentrated residue was extracted with ether
ADDITION
Type
ADDITION
Details
after addition of water
WASH
Type
WASH
Details
The resulting organic layer was then thoroughly washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The so obtained product
CUSTOM
Type
CUSTOM
Details
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132726

Procedure details

Two hundred milligrams (0.78 mmol) of 3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene was dissolved in 1.0 milliliter of a methanol solution of 1 normal barium hydroxide, after which the resulting solution was heated under reflux for 15 minutes in an atmosphere of nitrogen. The methanol was then distilled off under reduced pressure, after which ethanol was added to precipitate a solid, which was filtered off. Ehtanol was then distilled off from the filtrate, after which the concentrated residue was extracted with ether after addition of water thereto. The resulting organic layer was then thoroughly washed in water, dried with anhydrous sodium sulfate and thereafter concentrated to obtain a crude product. The so obtained product was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1) to obtain 75 milligrams (0.35 mmol, 45%) of 3-t-butyldimethylsiloxy-5-hydroxycyclopent-1-ene.
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Smiles
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes in an atmosphere of nitrogen
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The methanol was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
after which ethanol was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
Ehtanol was then distilled off from the filtrate
EXTRACTION
Type
EXTRACTION
Details
after which the concentrated residue was extracted with ether
ADDITION
Type
ADDITION
Details
after addition of water
WASH
Type
WASH
Details
The resulting organic layer was then thoroughly washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The so obtained product
CUSTOM
Type
CUSTOM
Details
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132726

Procedure details

Two hundred milligrams (0.78 mmol) of 3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene was dissolved in 1.0 milliliter of a methanol solution of 1 normal barium hydroxide, after which the resulting solution was heated under reflux for 15 minutes in an atmosphere of nitrogen. The methanol was then distilled off under reduced pressure, after which ethanol was added to precipitate a solid, which was filtered off. Ehtanol was then distilled off from the filtrate, after which the concentrated residue was extracted with ether after addition of water thereto. The resulting organic layer was then thoroughly washed in water, dried with anhydrous sodium sulfate and thereafter concentrated to obtain a crude product. The so obtained product was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1) to obtain 75 milligrams (0.35 mmol, 45%) of 3-t-butyldimethylsiloxy-5-hydroxycyclopent-1-ene.
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Smiles
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes in an atmosphere of nitrogen
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The methanol was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
after which ethanol was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
Ehtanol was then distilled off from the filtrate
EXTRACTION
Type
EXTRACTION
Details
after which the concentrated residue was extracted with ether
ADDITION
Type
ADDITION
Details
after addition of water
WASH
Type
WASH
Details
The resulting organic layer was then thoroughly washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The so obtained product
CUSTOM
Type
CUSTOM
Details
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.